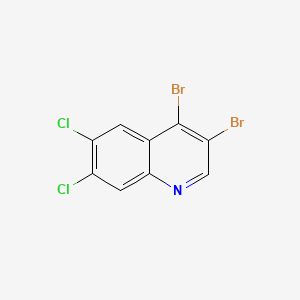

3,4-Dibromo-6,7-dichloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1209859-59-5 |

|---|---|

Molecular Formula |

C9H3Br2Cl2N |

Molecular Weight |

355.838 |

IUPAC Name |

3,4-dibromo-6,7-dichloroquinoline |

InChI |

InChI=1S/C9H3Br2Cl2N/c10-5-3-14-8-2-7(13)6(12)1-4(8)9(5)11/h1-3H |

InChI Key |

VMLASZQLYNPIBD-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Br)Br |

Synonyms |

3,4-Dibromo-6,7-dichloroquinoline |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dibromo-6,7-dichloroquinoline chemical structure and properties

An In-depth Technical Guide to Dihalogenated Quinolines

Chemical Structures

The fundamental structure of these compounds is the quinoline bicyclic heterocycle. The varying positions of halogen substituents significantly influence their chemical reactivity and properties.

Technical Guide on 3,4-Dibromo-6,7-dichloroquinoline: Data Unavailability

A comprehensive search for the physical properties, experimental protocols, and biological pathways associated with 3,4-Dibromo-6,7-dichloroquinoline has revealed a significant lack of available public data for this specific chemical compound.

Extensive queries of chemical databases and scientific literature did not yield any specific experimental or computed data for this compound. The search results consistently provided information on structurally related but distinct compounds, including:

-

4,7-Dichloroquinoline

-

7-Bromo-3,4-dichloroquinoline

-

6-Bromo-3,4-dichloroquinoline

-

Other halogenated quinoline derivatives

This lack of specific information prevents the creation of an in-depth technical guide as requested, as no quantitative data for physical properties, established experimental protocols for their determination, or known signaling pathways involving this compound could be identified.

Alternative Compounds for Analysis

For researchers, scientists, and drug development professionals interested in the general class of halogenated quinolines, a wealth of information is available for related compounds. A detailed technical guide, including the requested data presentation, experimental protocols, and visualizations, can be provided for a more well-documented analogue such as 4,7-Dichloroquinoline . This compound is a known intermediate in the synthesis of several antimalarial drugs and has been extensively studied.[1][2][3][4][5][6]

Should you be interested in proceeding with a technical guide on a related, well-characterized compound like 4,7-Dichloroquinoline, please provide confirmation.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline, 99% 86-98-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4,7-Dichloroquinoline | CAS 86-98-6 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to 3,4-Dibromo-6,7-dichloroquinoline

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are scaffolds in numerous natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, makes them a focal point of medicinal chemistry research.[1][2][3][4] The introduction of halogen atoms into the quinoline core can significantly modulate the compound's physicochemical properties and biological activity.[5][6] This guide focuses on the specific polysubstituted quinoline, 3,4-Dibromo-6,7-dichloroquinoline, providing a foundational resource for its synthesis and potential exploration.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not available, the following table summarizes the projected properties based on known data for structurally similar halogenated quinolines.

| Property | Predicted Value | Notes |

| CAS Number | Not Assigned | As of the date of this publication, a specific CAS number has not been assigned. |

| Molecular Formula | C₉H₃Br₂Cl₂N | Calculated based on the chemical structure. |

| Molecular Weight | 399.78 g/mol | Calculated based on the molecular formula. |

| Appearance | Predicted to be a pale yellow to white solid. | Based on the appearance of other polyhalogenated quinolines. |

| Melting Point | >150 °C | Expected to be relatively high due to the molecular weight and crystalline packing. |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for polyhalogenated aromatic compounds. |

| ¹H NMR (predicted) | δ 8.5-9.0 (s, 1H), 7.8-8.2 (s, 1H) | Chemical shifts are estimations and would need experimental verification. Protons are expected in the aromatic region. |

| ¹³C NMR (predicted) | Multiple peaks in the range of δ 110-150 ppm. | A complex spectrum is expected due to the number of substituted carbons. |

| Mass Spec (m/z) | Isotopic cluster around 397-403 | A characteristic isotopic pattern for two bromine and two chlorine atoms would be a key identifier. |

Synthesis and Experimental Protocols

The synthesis of polyhalogenated quinolines can be approached through various established methods, often involving the cyclization of an appropriately substituted aniline.[7] A plausible synthetic route for this compound is proposed below, starting from 3,4-dichloroaniline.

A multi-step synthesis can be envisioned, beginning with the construction of the quinoline core via a reaction like the Gould-Jacobs reaction, followed by sequential halogenation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-6,7-dichloroquinolin-3-carboxylate

-

In a round-bottom flask, combine 3,4-dichloroaniline (1 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.).

-

Heat the mixture at 120-130 °C for 2 hours.

-

The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C.

-

Maintain the temperature for 30 minutes to facilitate cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield the ethyl ester of 4-hydroxy-6,7-dichloroquinoline-3-carboxylic acid.

Step 2: Synthesis of 6,7-Dichloroquinolin-4-ol

-

Suspend the product from Step 1 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4 hours to achieve hydrolysis of the ester.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid and heat it at its melting point until carbon dioxide evolution ceases, indicating decarboxylation.

-

Recrystallize the crude product from ethanol to obtain pure 6,7-Dichloroquinolin-4-ol.

Step 3: Synthesis of 4,6,7-Trichloroquinoline

-

In a flask equipped with a reflux condenser, add 6,7-Dichloroquinolin-4-ol (1 eq.) to phosphorus oxychloride (POCl₃, 5 eq.).

-

Reflux the mixture for 3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of this compound

-

Dissolve 4,6,7-Trichloroquinoline (1 eq.) in concentrated sulfuric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

-

Filter the precipitate, wash with water, and purify by column chromatography to yield the final product.

Potential Applications in Drug Development

Halogenated quinolines are known for a wide array of biological activities.[8] Based on the activities of related compounds, this compound could be investigated for the following applications:

-

Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for drugs like chloroquine. This compound could serve as an intermediate for novel antimalarial agents.[2][9]

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by mechanisms such as the inhibition of topoisomerase or kinase signaling pathways.[4]

-

Antibacterial and Antifungal Activity: Halogenated quinolines have shown potent activity against various microbial strains, including drug-resistant ones.[5][8]

Hypothetical Biological Signaling Pathway

Given the prevalence of quinoline derivatives as kinase inhibitors in oncology, a plausible mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The biological activities and pathways are hypothetical and require experimental validation.

References

- 1. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dibromo-6,7-dichloroquinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular formula and molecular weight of 3,4-Dibromo-6,7-dichloroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.

Molecular Formula and Structure

The chemical structure of quinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In this compound, the hydrogen atoms at positions 3, 4, 6, and 7 of the quinoline core are substituted with two bromine atoms and two chlorine atoms, respectively. This substitution pattern leads to the molecular formula:

C₉H₃Br₂Cl₂N

This formula indicates that a single molecule of the compound contains nine carbon atoms, three hydrogen atoms, two bromine atoms, two chlorine atoms, and one nitrogen atom. A similar compound, 3,6-Dibromo-2,4-dichloroquinoline, shares the same molecular formula and has a molar mass of 355.84 g/mol [1].

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

-

Carbon (C): 12.011 u[2]

The calculated molecular weight of this compound is presented in the table below.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 355.844 |

The molecular weight of this compound is 355.844 g/mol .

Elemental Composition

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its molecular weight.

References

- 1. CAS 1447962-05-1 | 3,6-Dibromo-2,4-dichloroquinoline - Synblock [synblock.com]

- 2. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. geocities.ws [geocities.ws]

- 9. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

Spectroscopic Data Analysis of 3,4-Dibromo-6,7-dichloroquinoline: A Technical Overview

Absence of specific experimental data for 3,4-Dibromo-6,7-dichloroquinoline in the public domain prevents the creation of a detailed technical guide as requested. Extensive searches of scientific databases and literature have yielded no specific spectroscopic information (NMR, IR, or Mass Spectrometry) for this particular chemical compound.

While a comprehensive guide on the spectroscopic analysis of this compound cannot be compiled due to the lack of available data, this document will outline the general experimental protocols and data analysis workflows that would be employed for the structural elucidation of such a halogenated quinoline derivative. This will serve as a foundational guide for researchers who may synthesize this compound in the future.

Experimental Protocols

The characterization of a novel compound like this compound would rely on a combination of spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique would be used to identify the number and environment of hydrogen atoms. For this compound, one would expect to observe signals in the aromatic region, with chemical shifts and coupling constants providing information about the substitution pattern on the quinoline core.

-

¹³C NMR (Carbon NMR): This would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative halogens appearing at characteristic downfield shifts.

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

-

Expected Signals: For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the quinoline ring system, as well as C-H stretching and bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

-

Sample Preparation: The sample could be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.

Mass Spectrometry (MS)

-

Purpose: Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.

-

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₃Br₂Cl₂N. The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine and two chlorine atoms, each with their distinct natural isotopic abundances.

-

Technique: A high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to confirm the elemental composition.

Data Presentation

If data were available, it would be presented in the following structured tables for clarity and comparative analysis.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Hypothetical Value | e.g., s, d, dd | Hypothetical Value | e.g., 1H | e.g., H-2, H-5, H-8 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Hypothetical Value | e.g., C-2, C-3, C-4, etc. |

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Value | e.g., s, m, w | e.g., C=N stretch, C-Cl stretch |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Hypothetical Value | e.g., 100 | e.g., [M]⁺, [M+2]⁺, fragments |

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a novel compound like this compound can be visualized as follows:

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,4-Dibromo-6,7-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,4-Dibromo-6,7-dichloroquinoline. Due to the absence of directly published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and publicly available data for structurally related quinoline derivatives to predict the chemical shifts and coupling patterns. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known substituent effects of halogens on the quinoline ring system, drawing comparisons with compounds such as 4,7-dichloroquinoline.[1][2] The electron-withdrawing nature of both bromine and chlorine atoms is expected to deshield the nearby protons and carbons, leading to downfield chemical shifts.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.2 - 8.4 | s | - |

| H-8 | 8.0 - 8.2 | s | - |

Note: The absence of adjacent protons for H-2, H-5, and H-8 is predicted to result in singlets for all observable protons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 130 - 132 |

| C-7 | 137 - 139 |

| C-8 | 127 - 129 |

| C-8a | 147 - 149 |

Note: The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbons directly bonded to halogens (C-3, C-4, C-6, C-7) and the nitrogen-bearing carbons (C-2, C-8a) are expected to be the most deshielded.

Experimental Protocol for NMR Spectroscopy

The following protocol provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of halogenated quinoline derivatives.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[1][2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may be adjusted to optimize signal-to-noise and prevent issues with solubility or aggregation.[3][4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

-

Spectral Width (sw): Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer: Use the same high-field NMR spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (sw): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

4. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration and Multiplicity Analysis: For ¹H spectra, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a novel compound like this compound.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 3,4-Dibromo-6,7-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 3,4-Dibromo-6,7-dichloroquinoline. Due to the absence of specific experimental data for this compound in the available scientific literature, this document leverages established principles of mass spectrometry, including the known fragmentation patterns of halogenated aromatic compounds and quinoline derivatives, to construct a theoretical yet comprehensive analytical framework. This guide is intended to serve as a valuable resource for researchers in method development, structural elucidation, and impurity profiling.

Predicted Mass Spectrum and Isotopic Profile

The initial step in analyzing the mass spectrum of this compound is the identification of its molecular ion peak. The presence of multiple halogen atoms (two bromine and two chlorine) will result in a characteristic and complex isotopic pattern. The relative abundance of these isotopes will be a key indicator in confirming the elemental composition of the parent ion and its fragments.

Table 1: Predicted Major Fragment Ions of this compound

| Predicted Fragment | m/z (Monoisotopic) | Proposed Neutral Loss | Notes |

| [M]⁺ | 374.7 | - | Molecular Ion |

| [M-Cl]⁺ | 339.7 | Chlorine radical (Cl•) | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |

| [M-Br]⁺ | 295.8 | Bromine radical (Br•) | Loss of a bromine atom is also a highly probable initial fragmentation step. |

| [M-Br-Cl]⁺ | 260.8 | Bromine and Chlorine radicals (Br•, Cl•) | Stepwise loss of different halogen atoms. |

| [M-2Br]⁺ | 216.9 | Two Bromine radicals (2 Br•) | Sequential loss of both bromine atoms. |

| [M-2Cl]⁺ | 304.8 | Two Chlorine radicals (2 Cl•) | Sequential loss of both chlorine atoms. |

| [M-Br-HCN]⁺ | 268.8 | Bromine radical and Hydrogen Cyanide (Br•, HCN) | Characteristic fragmentation of the quinoline ring structure following halogen loss.[1] |

| [C₉H₃NCl₂]⁺ | 214.9 | Two Bromine atoms (2Br) | Represents the dichloroquinoline core after the loss of both bromine atoms. |

| [C₉H₃NBr₂]⁺ | 302.8 | Two Chlorine atoms (2Cl) | Represents the dibromoquinoline core after the loss of both chlorine atoms. |

Proposed Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically involves the bombardment of molecules with high-energy electrons, leading to the formation of a molecular ion which can then undergo fragmentation.[2] The fragmentation of this compound is predicted to be dominated by the cleavage of the carbon-halogen bonds, given their relative weakness compared to the bonds within the aromatic quinoline core. The stability of the resulting fragment ions will also govern the fragmentation cascade.

A primary fragmentation event is the loss of a single halogen atom, either bromine or chlorine. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical is generally more favorable. Subsequent fragmentation can involve the loss of the remaining halogens or the characteristic fragmentation of the quinoline ring system, such as the elimination of hydrogen cyanide (HCN).[1]

Experimental Protocol: A General Approach

While a specific, validated protocol for this compound is not available, the following outlines a general methodology for the analysis of halogenated aromatic compounds by gas chromatography-mass spectrometry (GC-MS), a common technique for such analytes.

3.1. Sample Preparation

-

Dissolution: Dissolve a precisely weighed amount of the sample in a high-purity volatile organic solvent (e.g., toluene, dichloromethane, or hexane).

-

Dilution: Prepare a series of dilutions to determine the optimal concentration for analysis, avoiding detector saturation.

-

Internal Standard: The addition of a suitable internal standard is recommended for quantitative analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating halogenated aromatic compounds. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: An initial temperature of around 100-150 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes. This program should be optimized to ensure good separation from any impurities.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 500 to cover the molecular ion and expected fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is necessary to prevent the solvent peak from damaging the detector.

-

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a systematic process initiated by the loss of halogen atoms, followed by fragmentation of the quinoline core. The characteristic isotopic patterns arising from the four halogen atoms will be crucial for the identification of the molecular ion and its fragments. The proposed fragmentation pathways and the general experimental protocol provided in this guide offer a solid foundation for researchers to develop and validate analytical methods for this and structurally related compounds. Further empirical studies are warranted to confirm these predicted fragmentation patterns and to establish a definitive mass spectral library entry for this molecule.

References

Solubility Profile of 3,4-Dibromo-6,7-dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the novel halogenated quinoline derivative, 3,4-Dibromo-6,7-dichloroquinoline. Due to the nascent stage of research on this specific compound, experimental solubility data is not yet available in peer-reviewed literature. This document, therefore, serves as a foundational resource, outlining the predicted physicochemical properties, established experimental protocols for solubility determination of analogous compounds, and the computational methodologies that can be employed to forecast its solubility. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the solubility of this compound and similar poorly soluble compounds. Detailed experimental workflows and data presentation formats are provided to ensure consistency and comparability in future studies.

Introduction

This compound is a polyhalogenated aromatic heterocyclic compound. The quinoline scaffold is a key structural motif in numerous pharmacologically active molecules, and the introduction of multiple halogen substituents can significantly modulate a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, affecting formulation strategies and in vivo performance.

This guide addresses the current knowledge gap regarding the solubility of this compound by presenting a framework for its characterization.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide initial estimates of the physicochemical properties of this compound. These predictions are valuable for guiding experimental design and developing a preliminary understanding of the compound's behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₉H₃Br₂Cl₂N | - |

| Molecular Weight | 355.84 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 5.2 ± 0.5 | QSPR Models |

| Aqueous Solubility (logS) | -6.5 ± 1.0 (mg/mL) | QSPR Models |

| pKa (most basic) | 1.5 ± 0.3 | Computational pKa Prediction |

Note: These values are predictions from quantitative structure-property relationship (QSPR) models and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of poorly soluble compounds like this compound. The choice of method will depend on the required throughput, accuracy, and the stage of drug development.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid) in a sealed, inert container.

-

Equilibration: The suspension is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[2]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the average of at least three independent measurements.

Kinetic Solubility Determination: High-Throughput Screening (HTS) Method

Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution, which can be higher than the thermodynamic solubility.[3]

Protocol:

-

Compound Stock Solution: A high-concentration stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the organic solvent in a multi-well plate format.

-

Aqueous Buffer Addition: A fixed volume of aqueous buffer (e.g., PBS) is added to each well, and the plate is shaken.

-

Precipitation Detection: The formation of precipitate is detected by turbidimetry (measuring light scattering) or nephelometry at a specific time point (e.g., 2, 18, or 24 hours).

-

Data Analysis: The kinetic solubility is defined as the concentration in the well immediately preceding the one in which precipitation is observed.

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Logical Relationship of Solubility Prediction Methods

Caption: Computational Approaches for Solubility Prediction.

Data Presentation

Quantitative solubility data for this compound should be summarized in a clear and structured format to facilitate comparison across different conditions.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |

| Deionized Water | 7.0 | 25 | Data not available | Data not available | HPLC-UV |

| Phosphate-Buffered Saline | 7.4 | 37 | Data not available | Data not available | LC-MS |

| Simulated Gastric Fluid (without pepsin) | 1.2 | 37 | Data not available | Data not available | HPLC-UV |

| Additional Solvents | ... | ... | ... | ... | ... |

Conclusion

While experimental data on the solubility of this compound is currently lacking, this technical guide provides the necessary framework for its systematic investigation. The predicted low aqueous solubility underscores the importance of early and accurate solubility assessment in the drug development process. The detailed experimental protocols for both thermodynamic and kinetic solubility determination offer standardized approaches for generating reliable and reproducible data. Furthermore, the outlined computational methods serve as valuable tools for initial solubility prediction and for gaining a deeper understanding of the molecular determinants of solubility. It is anticipated that the application of these methodologies will enable the comprehensive characterization of the solubility profile of this compound, thereby facilitating its future development as a potential therapeutic agent. Researchers are encouraged to utilize the provided templates for data presentation to ensure consistency and contribute to a growing body of knowledge on this and similar halogenated quinoline derivatives.

References

quantum chemical calculations for 3,4-Dibromo-6,7-dichloroquinoline

An In-depth Technical Guide to the Quantum Chemical Analysis of 3,4-Dibromo-6,7-dichloroquinoline

Abstract

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of halogen substituents to the quinoline ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a heavily halogenated quinoline derivative whose specific properties are not yet extensively characterized.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and materials science.[4][5][6] DFT enables the accurate prediction of molecular structures, electronic properties, and vibrational spectra from first principles, offering a cost-effective and efficient alternative to purely experimental approaches.[7] This guide provides a detailed protocol for a theoretical investigation of this compound, aiming to elucidate its fundamental chemical characteristics and provide a basis for future experimental research and drug design efforts.

Computational Methodology and Protocols

This section details the proposed computational protocol for the theoretical analysis of this compound.

Molecular Modeling and Software

The initial 3D structure of this compound will be constructed using a molecular modeling program such as GaussView. The quantum chemical calculations will be performed using the Gaussian 16 suite of programs.

Theoretical Framework

The calculations will be based on Density Functional Theory (DFT), which has been proven to provide a reliable balance between computational cost and accuracy for systems of this size.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. This functional is widely used and has demonstrated high accuracy for a broad range of organic molecules, particularly in predicting geometries and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set will be used for all calculations. This Pople-style basis set includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

A full geometry optimization of the molecule will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process will be continued until the forces on each atom are negligible and the geometry has reached a stationary point on the potential energy surface, confirmed by the convergence criteria set within the Gaussian software.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum will verify that the structure is a stable equilibrium geometry. The results will also provide theoretical infrared (IR) spectral data.

Calculation of Molecular Properties

Following successful optimization, a series of molecular properties will be calculated:

-

Mulliken Atomic Charges: To understand the distribution of electron density across the molecule and identify potential sites for electrophilic and nucleophilic attack.[8][9][10]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and kinetic stability.[11][12][13][14]

-

Thermodynamic Properties: Standard thermodynamic parameters such as zero-point vibrational energy, enthalpy, and Gibbs free energy will be calculated.

Expected Data and Analysis

The following sections present the structure of the expected quantitative data from the proposed calculations.

Molecular Geometry

The optimized geometric parameters provide the most stable 3D conformation of the molecule. The atomic numbering scheme used for this compound is shown in Figure 1.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

| Parameter | Atom(s) | Value (Å or °) | Parameter | Atom(s) | Value (°) |

|---|---|---|---|---|---|

| Bond Lengths | Dihedral Angles | ||||

| R(N1-C2) | N1, C2 | 1.37 | D(C4-C3-C2-N1) | C4, C3, C2, N1 | 0.1 |

| R(C3-Br12) | C3, Br12 | 1.89 | D(C5-C6-C7-C8) | C5, C6, C7, C8 | -0.2 |

| R(C4-Br13) | C4, Br13 | 1.88 | D(C6-C7-Cl15) | C6, C7, Cl15 | 179.8 |

| R(C6-Cl14) | C6, Cl14 | 1.74 | D(C8-C7-Cl15) | C8, C7, Cl15 | -0.3 |

| R(C7-Cl15) | C7, Cl15 | 1.73 | |||

| Bond Angles | |||||

| A(C2-N1-C9) | C2, N1, C9 | 117.5 | |||

| A(N1-C2-C3) | N1, C2, C3 | 122.0 | |||

| A(C2-C3-Br12) | C2, C3, Br12 | 119.5 | |||

| A(C5-C6-Cl14) | C5, C6, Cl14 | 120.1 | |||

| A(C8-C7-Cl15) | C8, C7, Cl15 | 119.9 |

(Note: Values are illustrative placeholders based on typical bond lengths and angles for similar structures.)

Electronic Properties

Electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| N1 | -0.58 | C8 | -0.15 |

| C2 | 0.25 | C9 | 0.35 |

| C3 | 0.05 | C10 | 0.18 |

| C4 | 0.08 | Br12 | -0.04 |

| C5 | -0.12 | Br13 | -0.05 |

| C6 | 0.10 | Cl14 | -0.11 |

| C7 | 0.11 | Cl15 | -0.10 |

(Note: Values are illustrative placeholders.)

The Mulliken charges indicate that the nitrogen atom (N1) is the most electronegative center, making it a likely site for hydrogen bonding. The carbon atoms attached to the halogens exhibit positive charges, suggesting they are potential electrophilic sites.

Table 3: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

(Note: Values are illustrative placeholders.)

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A relatively large gap, as illustrated here, suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14][15]

Visualizations

Diagrams created using Graphviz provide clear visual representations of workflows and conceptual relationships.

Caption: A workflow diagram illustrating the key stages of a quantum chemical calculation.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dockdynamics.com [dockdynamics.com]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. Mulliken [cup.uni-muenchen.de]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 15. thermodynamics - How reactivity of a organic molecule depends upon HOMO and LUMO - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

The Halogenated Quinolines: A Deep Dive into their Discovery, History, and Enduring Legacy in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The halogenated quinolines represent a cornerstone in the history of medicinal chemistry, particularly in the fight against malaria. This technical guide provides a comprehensive overview of the discovery and historical development of this critical class of compounds. From the early use of quinine to the synthetic triumphs of chloroquine, amodiaquine, and mefloquine, this document traces the evolution of our understanding of their structure-activity relationships and mechanisms of action. Detailed experimental protocols for the synthesis of key halogenated quinoline antimalarials are provided, alongside a curated collection of quantitative data on their biological activity. Furthermore, this guide employs visualizations to illustrate the historical timeline of their development, the intricate mechanism of action of 4-aminoquinolines, and a generalized workflow for antimalarial drug discovery.

Introduction: The Dawn of Quinolines in Therapeutics

The story of halogenated quinolines begins with the parent compound, quinoline, a heterocyclic aromatic organic compound first extracted from coal tar in 1834.[1] However, its therapeutic significance emerged from a natural source: the bark of the Cinchona tree. For centuries, indigenous populations in South America used this bark to treat fevers. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[1][2][3] This marked a pivotal moment, providing a purified and quantifiable substance for the treatment of malaria.[3] The immense demand for quinine, especially during times of war and colonial expansion, spurred chemists to pursue its chemical synthesis and to develop synthetic analogues with improved properties.

The early 20th century saw significant efforts, particularly in Germany, to create synthetic antimalarials to reduce reliance on natural quinine.[1] This research led to the development of the 4-aminoquinoline core structure, a breakthrough that would pave the way for some of the most impactful drugs of the 20th century.

The Rise of Halogenated Quinolines: A Historical Timeline

The introduction of halogens, particularly chlorine at the 7-position of the quinoline ring, proved to be a critical modification that enhanced antimalarial activity.[4][5] The following timeline highlights the key milestones in the discovery and development of halogenated quinolines:

Key Halogenated Quinolines: Synthesis and Structure-Activity Relationship

The strategic placement of a halogen atom on the quinoline nucleus, combined with modifications to the aminoalkyl side chain, has been central to the development of potent antimalarial agents.

Chloroquine

Synthesis: The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline with novaldiamine (4-amino-1-diethylaminopentane). The key intermediate, 4,7-dichloroquinoline, is itself synthesized from m-chloroaniline.

Structure-Activity Relationship (SAR):

-

The 7-chloro substituent is crucial for activity against Plasmodium falciparum.[4][5]

-

The diaminoalkane side chain is essential for accumulating the drug in the acidic food vacuole of the parasite.[6]

-

The terminal tertiary amine in the side chain is important for its basicity and subsequent protonation.[6]

Amodiaquine

Synthesis: Amodiaquine is synthesized by the reaction of 4,7-dichloroquinoline with 4-acetamidophenol, followed by a Mannich reaction with formaldehyde and diethylamine.

SAR:

-

Similar to chloroquine, the 7-chloroquinoline core is vital for its antimalarial action.

-

The Mannich base side chain contributes to its activity against some chloroquine-resistant strains of P. falciparum.

Mefloquine

Synthesis: The synthesis of mefloquine is more complex and has been approached through various routes. A common strategy involves the reaction of a lithiated 2,8-bis(trifluoromethyl)quinoline with a piperidine-containing side chain precursor.

SAR:

-

The presence of two trifluoromethyl groups at the 2- and 8-positions is a defining feature of mefloquine's high potency.

-

The piperidinemethanol side chain is critical for its activity.

Data Presentation: Comparative Antimalarial Activity

The following tables summarize the in vitro activity of various halogenated quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

| Compound | 7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | Cl | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | D10 (CQS) | 9.8 | [6] |

| Chloroquine | Cl | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | Dd2 (CQR) | 150 | [7] |

| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol | D10 (CQS) | 11.2 | [8] |

| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol | W2 (CQR) | 35 | [8] |

| Mefloquine | CF3 (at C2 & C8) | (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol | D10 (CQS) | 25 | [9] |

| Mefloquine | CF3 (at C2 & C8) | (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol | W2 (CQR) | 30 | [9] |

| 7-Bromo-4-aminoquinoline | Br | N'-(7-bromoquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | D10 (CQS) | 12.1 | [6] |

| 7-Iodo-4-aminoquinoline | I | N'-(7-iodoquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | D10 (CQS) | 15.3 | [6] |

| 7-Fluoro-4-aminoquinoline | F | N'-(7-fluoroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | D10 (CQS) | 45.6 | [6] |

| Halogenated Quinoline Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | D10 (CQS) | 0.070 | [10] |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | Dd2 (CQR) | 0.157 | [10] |

| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | NF54 (CQS) | 2.21 | [10] |

| 8-bromo-2-chloroisocryptolepine | 3D7 (CQS) | 0.057 | [10] |

| 8-bromo-2-chloroisocryptolepine | W2mef (CQR) | 0.085 | [10] |

Mechanism of Action of 4-Aminoquinolines

The primary mechanism of action for 4-aminoquinoline drugs like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[11][12][13] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[6] There, they are protonated and bind to heme, preventing its polymerization into hemozoin. The buildup of free heme leads to oxidative stress and parasite death.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key halogenated quinolines.

Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

This protocol is adapted from established literature procedures.[14][15][16]

Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)maleate

-

In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature. The product, diethyl 2-((3-chlorophenyl)amino)maleate, often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the crude product from Step 1 to the hot diphenyl ether.

-

Maintain the temperature at 250 °C for 30-60 minutes.

-

Cool the mixture and add hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to 7-Chloro-4-hydroxyquinoline

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-3 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

Heat the dried carboxylic acid at 250-270 °C until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.

Step 4: Chlorination to 4,7-Dichloroquinoline

-

Carefully add phosphorus oxychloride (POCl3) (3-5 eq) to the 7-chloro-4-hydroxyquinoline from Step 3.

-

Heat the mixture at 100-110 °C for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a cold aqueous sodium hydroxide or ammonium hydroxide solution to precipitate the crude 4,7-dichloroquinoline.

-

Filter the solid, wash with water, and recrystallize from ethanol or a suitable solvent to obtain pure 4,7-dichloroquinoline.

Synthesis of Chloroquine

-

Combine 4,7-dichloroquinoline (1.0 eq) and novaldiamine (2.0-2.5 eq).

-

Heat the mixture at 160-180 °C for several hours.

-

Cool the reaction mixture and dissolve it in dilute acid (e.g., hydrochloric acid).

-

Wash the acidic solution with an organic solvent (e.g., ether) to remove unreacted starting material.

-

Basify the aqueous layer with sodium hydroxide to precipitate the chloroquine base.

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield chloroquine base.

-

The base can be converted to the phosphate salt by treatment with phosphoric acid in ethanol.

Synthesis of Amodiaquine

-

A mixture of 4,7-dichloroquinoline (1.0 eq) and 4-aminophenol (1.1 eq) in a suitable solvent (e.g., acetic acid or a high-boiling alcohol) is heated to reflux for several hours.[14]

-

After cooling, the intermediate, 4-(7-chloroquinolin-4-ylamino)phenol, is isolated.

-

The intermediate is then subjected to a Mannich reaction by treating it with formaldehyde and diethylamine in a solvent like ethanol at reflux to yield amodiaquine.

-

The product can be isolated and purified as the dihydrochloride dihydrate salt.

Synthesis of Mefloquine Hydrochloride

This is a generalized representation of one synthetic approach.[17][18][19]

-

Preparation of the quinoline core: Start with the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol.

-

Conversion to a reactive intermediate: The quinolin-4-ol is converted to a more reactive species, such as 4-bromo-2,8-bis(trifluoromethyl)quinoline.

-

Introduction of the side chain: The bromoquinoline is lithiated and then reacted with an appropriate electrophile to introduce the precursor to the piperidinemethanol side chain.

-

Formation of the final product: The intermediate is then converted to mefloquine through a series of steps, which may include oxidation and reduction, followed by salt formation with hydrochloric acid to yield mefloquine hydrochloride.

Antimalarial Drug Discovery Workflow

The discovery of new antimalarial drugs follows a multi-stage process, from initial screening to clinical trials. The following diagram illustrates a generalized workflow.

Conclusion and Future Perspectives

The discovery and development of halogenated quinolines have had a profound impact on global health, saving countless lives from malaria. While the emergence of drug resistance has diminished the efficacy of some of these foundational drugs, the quinoline scaffold remains a valuable starting point for the design of new antimalarial agents. Ongoing research focuses on understanding and overcoming resistance mechanisms, developing novel quinoline derivatives with improved activity against resistant parasite strains, and exploring combination therapies to prolong the lifespan of these vital medicines. The rich history of halogenated quinolines serves as a powerful testament to the ingenuity of medicinal chemists and continues to inspire the next generation of antimalarial drug discovery.

References

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mefloquine hydrochloride | Gap Channel Blockers: R&D Systems [rndsystems.com]

- 10. raco.cat [raco.cat]

- 11. Chloroquine - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical and Experimental UV-Vis Spectroscopy of 3,4-Dibromo-6,7-dichloroquinoline

Theoretical Framework: Predicting the UV-Vis Spectrum

The theoretical UV-Vis spectrum of an organic molecule can be reliably predicted using computational chemistry methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective approach for this purpose.[1][2] The process involves calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

A typical workflow for the TD-DFT calculation of a UV-Vis spectrum is detailed below. This protocol is based on common practices in computational chemistry for similar aromatic compounds.[1][3][4]

dot

Caption: Computational workflow for predicting the UV-Vis spectrum using TD-DFT.

Methodology Details:

-

Molecular Structure Input: The 3D coordinates of this compound are used as the initial input.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is DFT with the B3LYP functional and a basis set such as 6-311G(d,p).[1]

-

Frequency Calculation: This is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

TD-DFT Calculation: The core of the UV-Vis prediction. This calculation determines the vertical excitation energies from the ground state to various excited states. The choice of functional and basis set can impact the accuracy of the results.[4] For halogenated compounds, basis sets with polarization and diffuse functions, like 6-311++G(d,p), are often employed to better describe the electronic distribution.

-

Solvent Effects: The influence of a solvent on the spectrum can be significant.[5] The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a standard method to simulate these effects by treating the solvent as a continuous dielectric medium.[2]

-

Spectrum Generation: The output of the TD-DFT calculation is a list of electronic transitions, their energies (in eV or nm), and their corresponding oscillator strengths (a measure of transition probability). This "stick spectrum" is then convoluted with a broadening function (e.g., Gaussian) to generate a smooth theoretical UV-Vis spectrum that resembles an experimental one.

While specific calculated values for this compound are not available, we can estimate the expected absorption regions based on data for quinoline and its halogenated derivatives. The UV spectrum of quinoline itself exhibits characteristic absorptions arising from π → π* transitions. Halogen substitution can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption bands.

| Parameter | Expected Value/Range | Description |

| λmax 1 | ~300 - 340 nm | Main absorption band corresponding to π → π* transitions. The exact position will be influenced by the specific halogenation pattern.[3] |

| λmax 2 | ~260 - 290 nm | Secondary absorption band, also from π → π* transitions. |

| Molar Absorptivity (ε) | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | Typical range for π → π* transitions in aromatic systems. |

| Calculated Energy Gap | ~3.5 - 4.5 eV | The HOMO-LUMO energy gap, which is related to the lowest energy electronic transition. |

Note: These are estimated values based on analogous compounds. Actual values require specific TD-DFT calculations or experimental measurements.

Experimental Determination of the UV-Vis Spectrum

The theoretical predictions should ideally be validated by experimental data. The following section outlines a standard protocol for acquiring the UV-Vis absorption spectrum of a solid compound like this compound.

-

Materials and Reagents:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is crucial as it can influence the fine structure of the spectrum.[6]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200 - 500 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used to record a baseline and subtract the solvent's absorbance.

-

Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.

-

Spectrum Acquisition: Run the scan to obtain the absorbance spectrum. The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

dot

Caption: Logical flow for the experimental measurement of a UV-Vis spectrum.

Conclusion

The characterization of this compound via UV-Vis spectroscopy is a critical step in understanding its electronic properties. This guide has provided a detailed framework for both the theoretical prediction and experimental measurement of its spectrum. By employing TD-DFT calculations, researchers can gain insight into the electronic transitions of the molecule, which can then be corroborated by empirical data obtained through standard spectrophotometric techniques. The synergy between these computational and experimental approaches provides a robust method for the comprehensive electronic characterization of this and similar novel compounds.

References

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dibromo-6,7-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,4-Dibromo-6,7-dichloroquinoline is a specialized chemical compound that does not appear to be commercially available from major chemical suppliers. This guide provides a comprehensive overview based on the synthesis, properties, and applications of structurally related polyhalogenated quinolines. The information presented herein is intended for research and development purposes and should be used with appropriate caution and expertise.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The introduction of halogen atoms onto the quinoline scaffold can significantly modulate its physicochemical properties and biological activity.[2] This guide focuses on the specific, albeit not commercially cataloged, compound this compound. By examining the established chemistry of halogenated quinolines, we can infer the probable characteristics and potential applications of this molecule in fields such as medicinal chemistry and materials science.

Polyhalogenated quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The specific substitution pattern of halogens can influence the molecule's mechanism of action and its potential as a therapeutic agent or a building block for more complex chemical entities.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 7-Bromo-3,4-dichloroquinoline[7] | 4,7-Dichloroquinoline[8] |

| Molecular Formula | C₉H₃Br₂Cl₂N | C₉H₄BrCl₂N | C₉H₅Cl₂N |

| Molecular Weight ( g/mol ) | ~ 355.75 | 276.94 | 198.05 |

| Appearance | Likely a solid | - | Crystals |

| Melting Point (°C) | Expected to be high | - | 81-83 |

| Boiling Point (°C) | Expected to be high | - | - |

| Solubility | Poorly soluble in water; soluble in organic solvents | - | - |

| XLogP3 | > 4 | 4.1 | 3.6 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the four halogen substituents. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. Carbons attached to halogens would show characteristic shifts. |

| IR (Infrared) Spectroscopy | C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region. C-Br stretches would appear at lower wavenumbers, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.[9] |

| Mass Spectrometry | The mass spectrum would show a complex isotopic pattern for the molecular ion peak due to the presence of two bromine and two chlorine atoms. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would likely involve a multi-step process starting from a pre-halogenated aniline or a quinoline precursor. Direct bromination of a dichloroquinoline is a common strategy for preparing such polyhalogenated systems.[10]

Proposed Synthetic Pathway

A potential synthetic approach could start from the commercially available 6,7-dichloroquinolin-4-ol. This precursor could be subjected to bromination followed by conversion of the hydroxyl group to a chlorine atom.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Bromination of 6,7-dichloroquinolin-4-ol

-

To a solution of 6,7-dichloroquinolin-4-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.[11]

-

The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization or column chromatography. This step may yield a mixture of mono- and di-brominated products.

Step 2: Conversion of the Hydroxyl Group to a Chlorine Atom

-

The brominated quinolin-4-ol derivative is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12]

-

The reaction is typically carried out at elevated temperatures.

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized.

-

The crude product is extracted with an organic solvent, dried, and purified by column chromatography to yield the final product, this compound.

Potential Applications and Biological Activity

Given the known biological activities of other polyhalogenated quinolines, this compound could be a candidate for investigation in several areas of drug discovery.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways.[2][13][14] The specific halogenation pattern can influence cytotoxicity and selectivity against different cancer cell lines.

-

Antimicrobial Activity: Halogenated quinolines have been investigated for their antibacterial and antifungal activities.[4] The presence of multiple halogens may enhance the antimicrobial potency.

-

Antiviral Activity: Some quinoline C-nucleosides with polyhalogenation have shown interesting antiviral activities.[15]

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of similar compounds, this compound could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care as they can be toxic and environmentally persistent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on the extensive literature on related polyhalogenated quinolines. Researchers and drug development professionals can use this information as a starting point for the synthesis and investigation of this and other novel polyhalogenated quinoline derivatives for various scientific and therapeutic purposes. Further experimental validation is necessary to confirm the predicted characteristics and biological activities.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 12. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 3,4-Dibromo-6,7-dichloroquinoline as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4-Dibromo-6,7-dichloroquinoline is limited in the public domain. The following application notes and protocols are based on established chemical principles and analogous reactivity of other polyhalogenated quinolines. These are intended to serve as a starting point for experimental design.

Introduction

This compound is a polyhalogenated quinoline derivative with significant potential as a chemical intermediate in the synthesis of complex organic molecules. The differential reactivity of the bromine and chlorine substituents on the quinoline core allows for selective and sequential functionalization, making it a valuable building block in drug discovery and materials science. This document outlines potential synthetic applications and provides detailed experimental protocols based on analogous systems.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2] Halogenated quinolines, in particular, serve as versatile precursors for the synthesis of highly substituted derivatives through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][4]

Hypothetical Synthesis

A plausible synthetic route to this compound could commence with a suitably substituted aniline, followed by the construction of the quinoline ring system and subsequent halogenation steps. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][5] A potential modern approach might involve a transition-metal-catalyzed annulation.[6][7] Subsequent bromination of a dichloroquinoline precursor could then yield the target compound. The bromination of quinolines can be achieved using various reagents, including molecular bromine and N-bromosuccinimide (NBS).[8][9][10]

Caption: Proposed synthetic pathway for this compound.

Applications in Organic Synthesis

The primary utility of this compound as an intermediate lies in the differential reactivity of its halogen substituents. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4] This allows for the selective reaction of the bromo groups while the chloro groups remain intact for subsequent transformations. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[11][12]

The bromo substituents at the C3 and C4 positions can be selectively targeted in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, vinyl, alkynyl, and amino functionalities.